Clemastine-d5 Fumarate: Analytical Standard and Mechanistic Probe in Remyelination Therapeutics
Clemastine-d5 Fumarate: Analytical Standard and Mechanistic Probe in Remyelination Therapeutics
Introduction
Clemastine fumarate is a well-established, first-generation histamine H1 receptor antagonist traditionally used to treat allergic rhinitis. However, recent high-impact neurological research has repositioned clemastine as a potent remyelinating agent, demonstrating significant therapeutic potential in demyelinating diseases such as Multiple Sclerosis (MS) and spinal cord injury (SCI) by promoting myelin sheath integrity (1)[1].
Clemastine-d5 fumarate is the stable, deuterium-labeled isotopologue of clemastine fumarate. By substituting five hydrogen atoms with deuterium on the phenyl ring, this compound serves as an indispensable internal standard (IS) for advanced analytical techniques, notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (2)[2]. The integration of Clemastine-d5 ensures absolute quantification accuracy during pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and in vivo biodistribution studies.
Chemical and Physical Properties
Understanding the physicochemical properties of Clemastine-d5 fumarate is critical for optimizing extraction recoveries and chromatographic separation in bioanalytical workflows.
Table 1: Physicochemical Properties of Clemastine-d5 Fumarate
| Property | Value / Description |
| Chemical Name | (2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-(phenyl-d5)ethoxy]ethyl]-1-methylpyrrolidine fumarate |
| Molecular Formula | C21H21D5ClNO · C4H4O4 |
| Molecular Weight | 464.99 g/mol |
| Isotopic Purity | ≥ 99% Deuterium incorporation |
| Target Application | Internal Standard for LC-MS/MS, Isotope Tracing |
| Solubility | DMSO, Methanol (Optimal for stock solutions) |
Mechanism of Action: The Remyelination Paradigm
While Clemastine-d5 is primarily an analytical tool, its unlabeled counterpart is the subject of intense clinical investigation for its neuroregenerative properties. Clemastine promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes (3)[3].
Causality of Experimental Choices in Neuropharmacology
Researchers utilize Clemastine-d5 to track the drug's penetration across the blood-brain barrier (BBB). The mechanism driving clemastine's efficacy is its off-target antagonism of the M1 muscarinic acetylcholine receptor (CHRM1) in OPCs (4)[4]. Inhibition of CHRM1 activates the extracellular signal-regulated kinase (ERK1/2) pathway. Concurrently, clemastine activates the glutathione S-transferase 4α (Gsta4)/4-hydroxynonenal (4-HNE) pathway, which restricts oligodendrocyte apoptosis and enhances myelin wrapping (5)[5].
Molecular pathways of Clemastine driving OPC differentiation and remyelination.
Analytical Methodology: LC-MS/MS Bioanalysis
In pharmacokinetic studies, biological matrices (plasma, cerebrospinal fluid, urine) cause significant ion suppression or enhancement during electrospray ionization (ESI). Clemastine-d5 fumarate is employed as an internal standard because it co-elutes with unlabeled clemastine and experiences identical matrix effects, thereby creating a self-validating quantification protocol (6)[6].
Causality Behind the Protocol
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Liquid-Liquid Extraction (LLE): Clemastine is highly lipophilic. LLE using ethyl acetate or methyl tert-butyl ether (MTBE) ensures high recovery rates (>79%) while precipitating proteins and removing hydrophilic matrix interferents (7)[7].
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Deuterated IS Spiking: Adding Clemastine-d5 at the very beginning of the sample preparation corrects for any volumetric losses during the extraction and drying phases.
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MRM Transition: Multiple Reaction Monitoring (MRM) ensures high specificity. The mass spectrometer isolates the parent ion and fragments it, measuring a specific product ion to eliminate background noise.
Step-by-step bioanalytical LC-MS/MS workflow using Clemastine-d5 as an internal standard.
Step-by-Step Experimental Protocols
Protocol A: Plasma Sample Preparation via Liquid-Liquid Extraction
Objective: Isolate clemastine and clemastine-d5 from human or rodent plasma for mass spectrometric analysis.
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Aliquot: Transfer 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.
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IS Spiking: Add 10 µL of Clemastine-d5 working solution (e.g., 100 ng/mL in methanol) to the plasma. Vortex for 10 seconds to ensure uniform distribution.
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Alkalinization (Optional but recommended): Add 10 µL of 0.1 M NaOH to shift clemastine into its un-ionized freebase form, maximizing organic solubility.
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Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE) or ethyl acetate.
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Mixing & Centrifugation: Vortex vigorously for 3 minutes. Centrifuge at 12,000 × g for 10 minutes at 4°C to achieve phase separation.
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Evaporation: Transfer 800 µL of the upper organic layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Protocol B: LC-MS/MS Parameters
Objective: Chromatographic separation and MRM quantification.
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Column: C18 reversed-phase polymer column (e.g., 50 mm × 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: 10% B to 90% B over 2.0 minutes.
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Flow Rate: 0.4 mL/min.
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Ionization Mode: Electrospray Ionization Positive (ESI+).
Table 2: Typical MRM Transitions for Clemastine and Clemastine-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Clemastine | 344.2 | 259.1 | 20 | Quantifier |
| Clemastine | 344.2 | 167.1 | 35 | Qualifier |
| Clemastine-d5 | 349.2 | 264.1 | 20 | Internal Standard |
(Note: Exact m/z values depend on the specific mass spectrometer calibration and adduct formation; [M+H]+ is typically observed).
Conclusion
Clemastine-d5 fumarate is a cornerstone reagent for neuropharmacological research and clinical pharmacokinetics. By providing an isotopically stable reference, it guarantees the trustworthiness of bioanalytical assays. As clemastine continues to advance through clinical trials for myelin repair in Multiple Sclerosis and spinal cord injuries, the reliance on precise, self-validating LC-MS/MS protocols utilizing Clemastine-d5 will only grow, ensuring that dosing regimens are both safe and therapeutically optimal.
References
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Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC Source: nih.gov URL:[Link]
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Clemastine | MS Trust Source: mstrust.org.uk URL:[Link]
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Insights on therapeutic potential of clemastine in neurological disorders - PMC Source: nih.gov URL:[Link]
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The potential of repurposing clemastine to promote remyelination - Frontiers Source: frontiersin.org URL:[Link]
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High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma - PubMed Source: nih.gov URL:[Link]
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Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers Source: researchgate.net URL:[Link]
Sources
- 1. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clemastine | MS Trust [mstrust.org.uk]
- 4. Frontiers | The potential of repurposing clemastine to promote remyelination [frontiersin.org]
- 5. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
